N-Methyl Substitution Produces Opposite Pressor Modulation on Cyclohexyl vs. Phenyl Scaffolds: Direct Comparative Canine Hemodynamic Data
Lands and Grant (1952) directly compared the pressor responses of phenethylamine and its cyclohexyl analog following intravenous injection in barbitalized dogs, using epinephrine as the reference standard (epinephrine pressor ratio = 1). Hydrogenation of the aromatic ring reduced pressor potency substantially: phenethylamine exhibited an epinephrine pressor ratio of 100 (i.e., 100 molecules of phenethylamine required to produce the pressor response equivalent to 1 molecule of epinephrine), whereas the cyclohexyl analog required 244 molecules—a 2.44-fold reduction in pressor potency attributable to ring hydrogenation [1]. Critically, N-methyl substitution exerted qualitatively opposite effects on the two scaffolds: N-methylation decreased pressor potency of phenethylamine but increased pressor potency of the cyclohexyl analog [1]. This represents a scaffold-dependent pharmacological inversion—an N-methyl group that attenuates activity on the phenyl template instead enhances activity on the cyclohexyl template—making N-Methyl-2-cyclohexylethanolamine functionally non-interchangeable with its phenyl counterpart (e.g., N-methylphenylethanolamine / halostachine, CAS 68579-60-2) for any application where pressor or cardiovascular activity is relevant [1].
| Evidence Dimension | Pressor potency (epinephrine pressor ratio; secondary pressor response in barbitalized dogs, intravenous administration) |
|---|---|
| Target Compound Data | Cyclohexylethylamine scaffold: epinephrine pressor ratio = 244; N-methyl substitution increases pressor potency of the cyclohexyl analog (qualitative direction confirmed; exact ratio for N-methyl derivative not tabulated in abstract but direction of effect explicitly stated) [1] |
| Comparator Or Baseline | Phenethylamine scaffold: epinephrine pressor ratio = 100; N-methyl substitution decreases pressor potency of phenethylamine [1]. N-Methylphenylethanolamine (halostachine, CAS 68579-60-2) represents the phenyl analog with N-methyl and β-hydroxyl substitution. |
| Quantified Difference | Ring hydrogenation alone reduces pressor potency by a factor of 2.44 (244 vs. 100 epinephrine ratio). N-Methyl substitution causes divergent directional modulation: decrease on phenyl scaffold vs. increase on cyclohexyl scaffold—a qualitative inversion of effect [1]. |
| Conditions | Barbitalized dog model; intravenous injection; secondary pressor response used as basis for epinephrine ratio estimation; Lands & Grant, JPET 1952 [1]. |
Why This Matters
For any research or industrial application involving cardiovascular or sympathomimetic endpoints, substituting N-Methyl-2-cyclohexylethanolamine with its phenyl analog (or vice versa) will produce qualitatively opposite modulatory effects—a functional inversion that cannot be compensated by dose adjustment alone.
- [1] Lands AM, Grant JI. The Vasopressor Action and Toxicity of Cyclohexylethylamine Derivatives. Journal of Pharmacology and Experimental Therapeutics. 1952;106(3):341-345. PMID: 13000630. View Source
